molecular formula C20H21N5OS B6535812 4-[6-(2-methylphenyl)pyridazin-3-yl]-N-(thiophen-2-yl)piperazine-1-carboxamide CAS No. 1058419-54-7

4-[6-(2-methylphenyl)pyridazin-3-yl]-N-(thiophen-2-yl)piperazine-1-carboxamide

Cat. No.: B6535812
CAS No.: 1058419-54-7
M. Wt: 379.5 g/mol
InChI Key: UBAHQIAJFJBQCJ-UHFFFAOYSA-N
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Description

The compound “4-[6-(2-methylphenyl)pyridazin-3-yl]-N-(thiophen-2-yl)piperazine-1-carboxamide” is a complex organic molecule. It is related to a class of compounds known as pyridazin-3-ones . These compounds have been studied for their potential medicinal properties .


Molecular Structure Analysis

The molecular structure of this compound likely includes a pyridazin-3-one ring, a piperazine ring, and a thiophene ring . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.

Future Directions

The future directions for research on this compound could include further exploration of its potential medicinal properties, detailed study of its synthesis and chemical reactions, and comprehensive evaluation of its safety and hazards. The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, this compound, with its complex structure and potential medicinal properties, could be of interest in future drug discovery efforts.

Properties

IUPAC Name

4-[6-(2-methylphenyl)pyridazin-3-yl]-N-thiophen-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS/c1-15-5-2-3-6-16(15)17-8-9-18(23-22-17)24-10-12-25(13-11-24)20(26)21-19-7-4-14-27-19/h2-9,14H,10-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAHQIAJFJBQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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